2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride (ST91) is a synthetic compound belonging to the class of imidazolines. [] It is a known agonist of α2-adrenergic receptors (α2ARs), a family of G protein-coupled receptors widely distributed in the central and peripheral nervous systems. [] ST91 exhibits a unique pharmacological profile compared to other α2AR agonists like clonidine. [, , ] This distinction arises from its ability to activate both the α2AAR subtype, primarily responsible for antinociception and sedation, and non-α2AAR subtypes. [] This unique characteristic makes ST91 a valuable tool in scientific research, particularly in investigating pain mechanisms and potential therapeutic targets for pain management.
ST 91 belongs to the class of adrenergic agonists, specifically targeting the alpha-2 adrenergic receptor subtype. These receptors are primarily involved in inhibitory neurotransmission and play a critical role in regulating neurotransmitter release in the central and peripheral nervous systems.
The synthesis of ST 91 involves several key steps, typically utilizing a combination of organic synthesis techniques. While specific detailed procedures may vary across different studies, a common approach includes:
The detailed parameters of these reactions can significantly influence yield and purity, making optimization crucial during synthesis .
ST 91 has a molecular formula of C13H19N3·HCl with a molecular weight of approximately 253.77 g/mol. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed techniques for confirming the structural integrity and purity of ST 91 .
ST 91 participates in various chemical reactions primarily due to its functional groups:
The kinetics of these interactions can be studied using radiolabeled binding assays or cellular assays to quantify receptor activation .
The mechanism of action for ST 91 involves:
Studies utilizing electrophysiological recordings or second messenger assays provide insights into the efficacy and potency of ST 91 at these receptors .
ST 91 exhibits several notable physical and chemical properties:
These properties are essential for understanding how ST 91 behaves in biological systems and its potential formulation into therapeutic agents .
ST 91 has several scientific applications:
Research continues to explore new applications and formulations that leverage the unique properties of ST 91 .
ST-91 (2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride) is a structural analog of the classic α2-adrenoceptor (α2-AR) agonist clonidine. It exhibits high binding affinity and functional agonism at α2-ARs, with approximately 120-fold selectivity for α2-ARs over α1-adrenoceptors. This selectivity minimizes off-target cardiovascular effects mediated by α1-AR activation [6]. ST-91's pharmacological profile is characterized by potent activation of Gi/o-protein signaling pathways, leading to inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channel activity (e.g., K+ channel opening, Ca²⁺ channel inhibition) [8] [9].
Beyond classical adrenoceptors, ST-91 also activates imidazoline I1 receptors, particularly in peripheral tissues like the heart and kidneys. This dual-receptor engagement was demonstrated in studies where ST-91 stimulated atrial natriuretic peptide (ANP) release from cardiac atria—an effect blocked by the selective I1 receptor antagonist efaroxan but only partially inhibited by the α2-AR antagonist yohimbine [1] [4].
Table 1: Receptor Selectivity Profile of ST-91
Receptor Type | Affinity/Action | Key Antagonists | Functional Outcome |
---|---|---|---|
α2-AR | High affinity (agonist) | Yohimbine, Atipamezole | Gi/o signaling, cAMP inhibition |
α1-AR | Low affinity (120x lower) | Prazosin | Not significantly activated |
Imidazoline I1 | Moderate affinity (agonist) | Efaroxan | ANP release, natriuresis |
ST-91 displays a distinct pharmacological preference for non-α2A adrenoceptor subtypes, with evidence suggesting predominant activity at α2C-ARs. In spinal cord studies:
However, peripheral actions diverge:
A defining feature of ST-91 is its inability to cross the blood-brain barrier (BBB). This property arises from its physicochemical characteristics (e.g., polarity, molecular weight), enabling selective study of peripheral α2-AR and I1 receptor functions without confounding central nervous system (CNS) effects [1] [6]. Key implications include:
ST-91 modulates cellular responses through canonical and non-canonical GPCR pathways:
Heterotrimeric G Protein Activation
Downstream Effectors
Table 2: Key G-Protein Pathways Activated by ST-91
Signaling Axis | Receptor Trigger | Downstream Effectors | Biological Effect |
---|---|---|---|
Gαi/o/cAMP | α2-AR | ↓cAMP, ↓PKA, K⁺ channel opening | Neuronal inhibition, vasodilation |
Gβγ/PI3Kγ/Akt | α2-AR/I1 | PIP₃, Akt phosphorylation | Cell survival, ANP release |
Gq/PLCβ/Ca²⁺ | I1 (cardiac) | IP₃, PKC, Ca²⁺ mobilization | ANP secretion, inotropy |
β-arrestin/ERK | α2-AR | Ras/Raf/MEK/ERK phosphorylation | Gene regulation, plasticity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7